3-Bromo-3-buten-1-ol

概要

説明

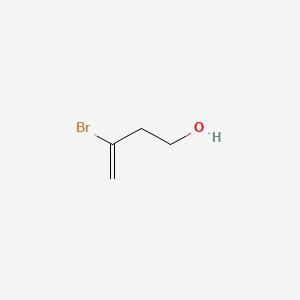

3-ブロモ-3-ブテン-1-オールは、分子式C4H7BrO を持つ第一級アルコールです。 これは、sp2混成炭素原子に結合した臭素原子を特徴とするビニルブロミド類に属します 。この化合物は、様々な化学反応における反応性と汎用性に優れており、有機合成において貴重なビルディングブロックとなっています。

2. 製法

合成経路と反応条件: 3-ブロモ-3-ブテン-1-オールは、いくつかの方法で合成できます。一般的なアプローチの1つは、3-ブテン-1-オールの臭素化です。 反応には通常、N-ブロモスクシンイミド (NBS) を臭素化剤として、ベンゾイルパーオキサイド などのラジカル開始剤の存在下で行います 。反応は通常室温で穏やかな条件下で行われ、3-ブロモ-3-ブテン-1-オールが得られます。

工業生産方法: 3-ブロモ-3-ブテン-1-オールの工業生産では、通常、同様の臭素化プロセスがより大規模に行われます。 反応条件は、副生成物を最小限に抑えるために温度と反応時間を注意深く制御し、より高い収率と純度を得るように最適化されています .

準備方法

Synthetic Routes and Reaction Conditions: 3-Bromo-3-buten-1-ol can be synthesized through several methods. One common approach involves the bromination of 3-buten-1-ol. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide . The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves similar bromination processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, with careful control of temperature and reaction time to minimize by-products .

化学反応の分析

反応の種類: 3-ブロモ-3-ブテン-1-オールは、以下を含む様々な化学反応を起こします。

酸化: 過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの酸化剤を使用して、対応するアルデヒドまたはカルボン酸に酸化できます.

還元: 水素化リチウムアルミニウム (LiAlH4) などの還元剤を使用して、3-ブテン-1-オールに還元できます.

置換: 臭素原子は、水酸化物イオン (OH-) やアミン (NH2-) などの他の求核剤で置換されて、様々な誘導体になります.

一般的な試薬と条件:

酸化: 過マンガン酸カリウム (KMnO4)、三酸化クロム (CrO3)

還元: 水素化リチウムアルミニウム (LiAlH4)

置換: 水酸化物イオン (OH-)、アミン (NH2-)

主要な生成物:

酸化: アルデヒド、カルボン酸

還元: 3-ブテン-1-オール

置換: 様々な置換誘導体

4. 科学研究への応用

3-ブロモ-3-ブテン-1-オールは、科学研究において幅広い応用範囲を持っています。

科学的研究の応用

Organic Synthesis

3-Bromo-3-buten-1-ol serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions such as nucleophilic substitutions, eliminations, and additions, making it a valuable intermediate for synthesizing complex molecules and polymers.

Biochemical Studies

The compound is employed in studies of enzyme mechanisms. It acts as a substrate in biochemical assays and has been shown to influence enzyme activity, particularly in metabolic pathways involving methane monooxygenase .

Pharmaceutical Development

Research into the pharmaceutical applications of this compound includes its potential as an intermediate in the synthesis of biologically active compounds. It has been investigated for its antimicrobial properties and its ability to inhibit certain enzymes involved in metabolic processes .

Antimicrobial Activity

A study conducted at a prominent university demonstrated that this compound exhibited significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both organisms, indicating considerable antimicrobial potential.

Enzyme Interaction Studies

Research focused on the interaction of this compound with specific enzymes revealed that it can act as an inhibitor for certain dehydrogenases. This modulation of enzyme activity suggests its role in influencing biochemical processes within cells .

Table 1: Comparison of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Building block for complex molecules and polymers | Synthesis of pharmaceuticals |

| Biochemical Studies | Substrate in enzyme assays and metabolic pathway studies | Interaction with methane monooxygenase |

| Pharmaceutical Development | Intermediate for biologically active compounds | Antimicrobial agents |

Table 2: Antimicrobial Efficacy Results

| Microorganism | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Escherichia coli | 50 µg/mL | Significant inhibitory effect |

| Staphylococcus aureus | 50 µg/mL | Significant inhibitory effect |

作用機序

3-ブロモ-3-ブテン-1-オールの作用機序は、第一級アルコールとビニルブロミドとしての反応性に関係しています。 臭素原子の存在により、求核置換反応を起こしやすく、水酸基により酸化反応と還元反応が可能になります 。 これらの性質により、様々な分子標的や経路と相互作用し、合成化学および潜在的な生物学的応用における使用を促進します .

類似化合物:

3-ブテン-1-オール: 臭素原子が存在しないため、置換反応における反応性が低いです.

4-ブロモ-1-ブテン: 構造は似ていますが、臭素原子が異なる位置にあるため、反応性と用途が異なります.

3-オクチン-1-オール: 三重結合が含まれているため、化学的性質と反応性が異なります.

ユニークさ: 3-ブロモ-3-ブテン-1-オールは、ビニル構造中の臭素原子と水酸基のユニークな組み合わせにより、様々な化学反応において非常に汎用性があります。 この二重の機能により、有機合成において貴重な中間体として役立ち、他の類似化合物とは異なります .

類似化合物との比較

3-Buten-1-ol: Lacks the bromine atom, making it less reactive in substitution reactions.

4-Bromo-1-butene: Has a similar structure but with the bromine atom at a different position, affecting its reactivity and applications.

3-Octyn-1-ol: Contains a triple bond, leading to different chemical properties and reactivity.

Uniqueness: 3-Bromo-3-buten-1-ol’s unique combination of a bromine atom and a hydroxyl group in a vinyl structure makes it highly versatile in various chemical reactions. This dual functionality allows it to serve as a valuable intermediate in organic synthesis, distinguishing it from other similar compounds .

生物活性

3-Bromo-3-buten-1-ol (C4H7BrO) is a small organic compound with significant biological activity and potential applications in various fields, including pharmaceuticals and biochemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- IUPAC Name : 3-bromobut-3-en-1-ol

- CAS Number : 76334-36-6

- Molecular Weight : 151.002 g/mol

- Chemical Structure :

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it has been shown to affect the activity of enzymes involved in metabolic pathways. For instance, it can act as a substrate for certain cytochrome P450 enzymes, although it does not significantly inhibit them .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Exhibits inhibitory effects against several bacterial strains.

- Antioxidant Properties : Shows potential in scavenging free radicals.

- Cytotoxicity : Demonstrated cytotoxic effects in certain cancer cell lines.

Table 1: Biological Activities of this compound

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of E. coli and S. aureus | |

| Antioxidant | Scavenges DPPH radicals | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Studies

- Antimicrobial Study : A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating its potential as a natural preservative or therapeutic agent .

- Cytotoxic Effects : Research on the cytotoxicity of this compound demonstrated significant cell death in human breast cancer cell lines (MCF-7) at concentrations above 100 µM. The mechanism was linked to the induction of apoptosis, characterized by increased caspase activity and DNA fragmentation .

Safety and Toxicology

While this compound shows promise in various applications, it is essential to consider its safety profile. The compound is classified as harmful if swallowed and may cause skin irritation or serious eye damage . Proper handling procedures must be followed to mitigate risks associated with exposure.

特性

IUPAC Name |

3-bromobut-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c1-4(5)2-3-6/h6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKMFQOHBDVEBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336472 | |

| Record name | 3-Bromo-3-buten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76334-36-6 | |

| Record name | 3-Bromo-3-buten-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076334366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-3-buten-1-ol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04592 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Bromo-3-buten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-3-buten-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMO-3-BUTEN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4HW642ALH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。